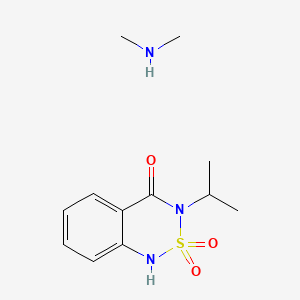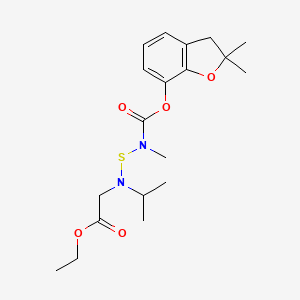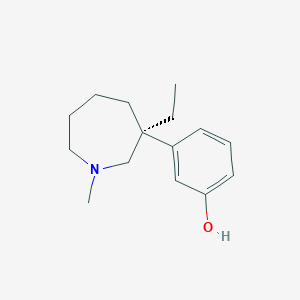
Meptazinol, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-Meptazinol is a synthetic opioid analgesic that is used primarily for pain relief. It is known for its unique pharmacological profile, which includes both agonist and antagonist properties at opioid receptors. This compound is particularly interesting due to its lower potential for addiction and respiratory depression compared to other opioids.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (-)-Meptazinol typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the formation of an intermediate compound through a series of chemical reactions, including alkylation and cyclization.
Reduction: The intermediate is then subjected to reduction reactions to form the desired product.
Purification: The final step involves purification processes such as recrystallization to obtain pure (-)-Meptazinol.
Industrial Production Methods
In industrial settings, the production of (-)-Meptazinol is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques like chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(-)-Meptazinol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride.
Substitution: In these reactions, one functional group in the molecule is replaced by another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of (-)-Meptazinol can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
(-)-Meptazinol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of opioid receptor interactions and synthetic methodologies.
Biology: Researchers use (-)-Meptazinol to study the effects of opioids on cellular processes and receptor binding.
Medicine: It is investigated for its potential use in pain management, particularly in cases where traditional opioids are not suitable.
Industry: (-)-Meptazinol is used in the development of new analgesic drugs with improved safety profiles.
Wirkmechanismus
(-)-Meptazinol exerts its effects primarily through its interaction with opioid receptors in the central nervous system. It acts as an agonist at the mu-opioid receptor, which is responsible for its analgesic effects. Additionally, it has antagonist properties at the kappa-opioid receptor, which may contribute to its lower potential for addiction and respiratory depression. The compound also modulates the release of neurotransmitters like dopamine and serotonin, further influencing pain perception and mood.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morphine: A natural opioid with high analgesic potency but a higher risk of addiction and respiratory depression.
Codeine: A less potent opioid used for mild to moderate pain, with a lower risk of addiction compared to morphine.
Tramadol: A synthetic opioid with dual-action as an opioid receptor agonist and a serotonin-norepinephrine reuptake inhibitor.
Uniqueness of (-)-Meptazinol
(-)-Meptazinol stands out due to its mixed agonist-antagonist properties, which provide effective pain relief with a reduced risk of side effects commonly associated with other opioids. Its unique pharmacological profile makes it a valuable compound for both clinical use and scientific research.
Eigenschaften
CAS-Nummer |
94666-16-7 |
|---|---|
Molekularformel |
C15H23NO |
Molekulargewicht |
233.35 g/mol |
IUPAC-Name |
3-[(3S)-3-ethyl-1-methylazepan-3-yl]phenol |
InChI |
InChI=1S/C15H23NO/c1-3-15(9-4-5-10-16(2)12-15)13-7-6-8-14(17)11-13/h6-8,11,17H,3-5,9-10,12H2,1-2H3/t15-/m1/s1 |
InChI-Schlüssel |
JLICHNCFTLFZJN-OAHLLOKOSA-N |
Isomerische SMILES |
CC[C@]1(CCCCN(C1)C)C2=CC(=CC=C2)O |
Kanonische SMILES |
CCC1(CCCCN(C1)C)C2=CC(=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


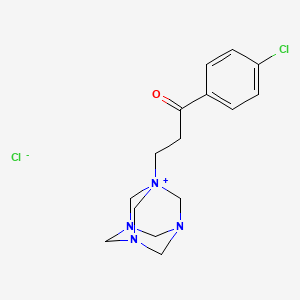
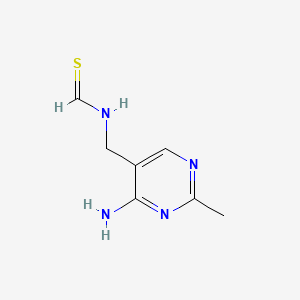
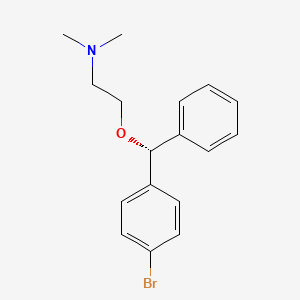
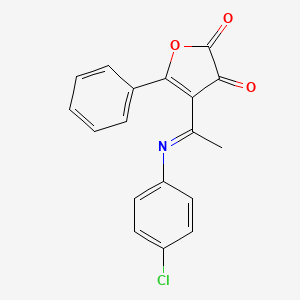
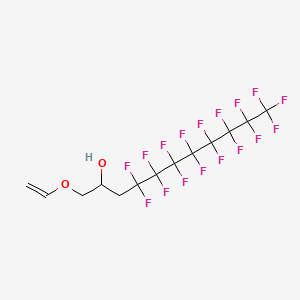
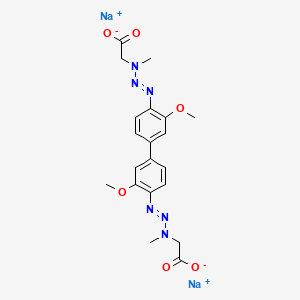
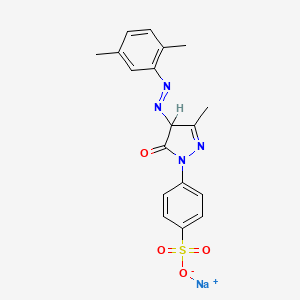
![4-[(4-Chlorophenyl)thio]-11-methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one](/img/structure/B12706697.png)
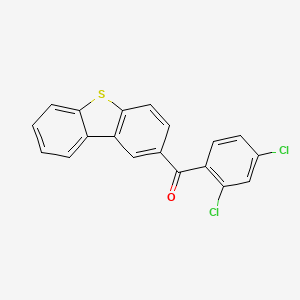
![8-[2-(1H-indol-3-yl)ethyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B12706706.png)
